Cas no 69043-96-5 (METHYL 2-BROMOBUTYRATE)

METHYL 2-BROMOBUTYRATE 化学的及び物理的性質
名前と識別子
-
- METHYL 2-BROMOBUTYRATE
- DL-METHYL 2-BROMOBUTYRATE
- METHYL 2-BROMO-N-BUTYRATE
- METHYL 2-BROMOBUTANOATE
- ALPHA-BROMOBUTYRIC ACID METHYL ESTER
- 2-BROMO-N-BUTYRIC ACID METHYL ESTER
- Butanoic acid, 2-bromo-, methyl ester
- Einecs 221-699-0
- Nsc 21974
- 1,2-Benzenedicarboxylic acid, mixed isooctyl and 2-phenoxyethyl esters
- 2-(2-phenoxyethoxycarbonyl)benzoic acid
- 2-[(2-phenoxyethoxy)carbonyl]benzoic acid- 2-[(octan-2-yloxy)carbonyl]benzoic acid(1:1)
- 2-bromobutanoic acid methyl ester
- 2-bromobutylic acid methyl ester
- 2-octan-2-yloxyca
- A836327
- AC1L36HC
- AC1Q5U76
- AR-1D5651
- CTK8D6425
- EINECS 269-079-9
- methyl bromobutyrate
- methyl ester of 2-bromobutyric acid
- SCHEMBL532563
- ?2-Bromobutyric acid methyl ester
- NSC-21974
- Q-201370
- AS-18287
- Methyl-2-bromobutyrate
- 3196-15-4
- Methylaethylbromessigester
- Methyl 2-bromobutanoate #
- 2-Bromobutyric Acid Methyl Ester
- FT-0611545
- SY302281
- MFCD00009666
- 2-bromobutyrate-methyl ester
- METHYL2-BROMOBUTYRATE
- NS00045042
- Methyl 2-bromobutyrate, 97%
- FT-0628433
- AM20090460
- F2190-0282
- InChI=1/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H
- methyl-2-bromobutanoate
- H11989
- DTXSID50863122
- 2-Bromobutyricacidmethylester
- AKOS016842317
- B1462
- NSC21974
- EN300-24393
- methyl alpha-bromobutyrate
- AKOS001270829
- MFCD20622163
- 69043-96-5
- 2-bromo-butyric acid methyl ester
- CS-W017174
- a-Bromobutanoic acid methyl ester
-
- インチ: InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3
- InChIKey: UFQQDNMQADCHGH-UHFFFAOYSA-N
- ほほえんだ: CCC(C(=O)OC)Br
計算された属性
- せいみつぶんしりょう: 179.97857
- どういたいしつりょう: 179.978592
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 41
- 回転可能化学結合数: 16
- 複雑さ: 662
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 薄い黄色の透明な液体。
- 密度みつど: 1.573 g/mL at 25 °C(lit.)
- ふってん: 137-138 °C50 mm Hg(lit.)
- フラッシュポイント: 155 °F
- 屈折率: n20/D 1.452(lit.)
- PSA: 26.3
- LogP: 1.33290
- ようかいせい: まだ確定していません。
METHYL 2-BROMOBUTYRATE セキュリティ情報
- 危険物輸送番号:UN 3265 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39-45
- 福カードFコード:19
-
危険物標識:
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:8
METHYL 2-BROMOBUTYRATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB48459-10g |
Butanoic acid, 2-bromo-, methyl ester |
69043-96-5 | 98% | 10g |
$49.00 | 2024-04-19 | |
A2B Chem LLC | AB48459-5g |
Butanoic acid, 2-bromo-, methyl ester |
69043-96-5 | 98% | 5g |
$34.00 | 2024-04-19 | |
City Chemical | 1634CC-500GM |
Methyl 2-Bromobutyrate |
69043-96-5 | 97.0%(GC) | 500gm |
$569.73 | 2023-09-19 | |
1PlusChem | 1P003763-5g |
Butanoic acid, 2-bromo-, methyl ester |
69043-96-5 | 98% | 5g |
$64.00 | 2024-04-22 | |
1PlusChem | 1P003763-10g |
Butanoic acid, 2-bromo-, methyl ester |
69043-96-5 | 98% | 10g |
$76.00 | 2024-04-22 |
METHYL 2-BROMOBUTYRATE 関連文献
-
Beibei Lu,Lei Li,Jianning Wu,Lulu Wei,Jun Hou,Zhiyong Liu,Xuhong Guo New J. Chem. 2016 40 8397
-
2. Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivativesGiuseppe Bartoli,Marcella Bosco,Cristina Cimarelli,Renato Dalpozzo,Giuseppe Guercio,Gianni Palmieri J. Chem. Soc. Perkin Trans. 1 1993 2081
-
Thomas Hjelmgaard,David Tanner Org. Biomol. Chem. 2006 4 1796
-
Beibei Lu,Yuanbin Li,Zhenyuan Wang,Binshen Wang,Xi Pan,Weiwei Zhao,Xing Ma,Jiaheng Zhang New J. Chem. 2019 43 12275
-
5. Carotenoids and related polyenes. Part 5.1 Lewis acid-promoted stereoselective rearrangement of 5,6-epoxy carotenoid model compoundsYumiko Yamano,Chisato Tode,Masayoshi Ito J. Chem. Soc. Perkin Trans. 1 1998 2569
-
6. Synthesis of N,N-bis(silyloxy)enamines with a functionalized double bondAlexander D. Dilman,Alexander A. Tishkov,Il’ya M. Lyapkalo,Sema L. Ioffe,Vadim V. Kachala,Yury A. Strelenko,Vladimir A. Tartakovsky double bond. Alexander D. Dilman Alexander A. Tishkov Il’ya M. Lyapkalo Sema L. Ioffe Vadim V. Kachala Yury A. Strelenko Vladimir A. Tartakovsky J. Chem. Soc. Perkin Trans. 1 2000 2926
METHYL 2-BROMOBUTYRATEに関する追加情報
METHYL 2-BROMOBUTYRATE (CAS No. 69043-96-5): A Versatile Intermediate in Modern Chemical Synthesis
METHYL 2-BROMOBUTYRATE, identified by its Chemical Abstracts Service registry number CAS No. 69043-96-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester, characterized by a brominated side chain, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural properties make it particularly valuable in the development of novel compounds with potential therapeutic applications.
The molecular structure of Methyl 2-bromobutyrate consists of a butyric acid backbone with a bromine atom substituting at the second carbon position. This substitution imparts distinct reactivity, making it an excellent candidate for nucleophilic substitution reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling, which are widely employed in the construction of complex organic molecules. The presence of the bromine atom also facilitates its use in radical reactions, further expanding its synthetic utility.
In recent years, there has been growing interest in the applications of Methyl 2-bromobutyrate within the pharmaceutical industry. Its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) has been explored extensively. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target inflammatory pathways. The brominated moiety allows for further functionalization, enabling chemists to tailor the molecule's properties for specific biological activities.
One particularly notable area of research involves the use of Methyl 2-bromobutyrate in the development of peptide mimetics. Peptides are essential biological molecules that play a critical role in numerous physiological processes. However, their susceptibility to enzymatic degradation limits their therapeutic use. By incorporating modified building blocks like Methyl 2-bromobutyrate into peptide sequences, researchers can enhance stability and bioavailability. This approach has led to the discovery of novel compounds with improved pharmacokinetic profiles.
The agrochemical sector also benefits from the versatility of Methyl 2-bromobutyrate. Its incorporation into pesticide formulations has shown promise in enhancing their efficacy while reducing environmental impact. By serving as a key intermediate in synthesizing bioactive agrochemicals, this compound contributes to sustainable agricultural practices. The ability to modify its structure allows for the development of compounds that target specific pests without harming beneficial organisms.
Advances in synthetic methodologies have further underscored the importance of Methyl 2-bromobutyrate. Modern techniques, such as flow chemistry and microwave-assisted synthesis, have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce waste, aligning with green chemistry principles. The compound's adaptability to these emerging technologies makes it a cornerstone in modern synthetic chemistry.
The future prospects for Methyl 2-bromobutyrate are promising, with ongoing research uncovering new applications and refining existing ones. As the demand for high-performance chemical intermediates grows, this compound is poised to play an increasingly significant role in drug discovery and material science. Its unique reactivity and structural flexibility ensure its continued relevance in both academic and industrial settings.
In conclusion, Methyl 2-bromobutyrate (CAS No. 69043-96-5) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its contributions to pharmaceuticals, agrochemicals, and materials science highlight its indispensable role in modern chemistry. As research progresses and new methodologies emerge, the potential applications of this compound will undoubtedly expand, solidifying its position as a vital intermediate in chemical synthesis.
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